

CAS number and nomenclature for 4-Cyclobutylpyrrolidin-2-one

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Compound of Interest

Compound Name: 4-Cyclobutylpyrrolidin-2-one

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An In-depth Technical Guide to 4-Cyclobutylpyrrolidin-2-one

Abstract: This technical guide provides a comprehensive overview of **4-Cyclobutylpyrrolidin-2-one**, a heterocyclic organic compound featuring a pyrrolidinone scaffold substituted with a cyclobutyl group. The pyrrolidinone core is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active agents.^{[1][2]} The incorporation of a cyclobutyl moiety can offer unique advantages in drug design, including improvements in potency, selectivity, and pharmacokinetic profiles due to its rigid, puckered conformation.^[3] This document details the nomenclature, physicochemical properties, proposed synthetic routes, and predicted spectroscopic data for **4-Cyclobutylpyrrolidin-2-one**. Furthermore, it explores the potential applications of this molecule in drug discovery and development, with a particular focus on central nervous system (CNS) disorders. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking detailed technical information and actionable insights into this promising chemical entity.

Nomenclature and Chemical Identity

The systematic and unambiguous identification of a chemical compound is paramount for scientific communication and regulatory purposes. This section outlines the established nomenclature and key identifiers for **4-Cyclobutylpyrrolidin-2-one**.

IUPAC Nomenclature

According to the International Union of Pure and Applied Chemistry (IUPAC) guidelines, the official name for this compound is **4-cyclobutylpyrrolidin-2-one**.^{[4][5][6][7]} This name is derived from the parent heterocycle, pyrrolidin-2-one, with a cyclobutyl substituent at the 4-position of the ring.

Chemical Abstracts Service (CAS) Number

A specific CAS Registry Number for **4-Cyclobutylpyrrolidin-2-one** has not been definitively assigned in publicly available databases as of the date of this publication. Researchers are advised to verify the CAS number upon synthesis and registration of this compound.

Molecular Structure and Formula

The structural representation and key chemical formulas for **4-Cyclobutylpyrrolidin-2-one** are provided in the table below.

Identifier	Value	Source
Molecular Formula	C ₈ H ₁₃ NO	^[4]
Molecular Weight	139.20 g/mol	^[4]
Canonical SMILES	<chem>C1CC(C1)C2CC(=O)NC2</chem>	^[4]
InChI	InChI=1S/C8H13NO/c10-8-4-7(5-9-8)6-2-1-3-6/h6-7H,1-5H2,(H,9,10)	^[4]
InChIKey	CVRJEQBETQXNIG-UHFFFAOYSA-N	^[4]

Physicochemical Properties

The physical and chemical properties of a compound are critical for its handling, formulation, and understanding its behavior in biological systems. The following table summarizes the predicted physicochemical properties of **4-Cyclobutylpyrrolidin-2-one**.

Property	Predicted Value	Notes
Physical State	Solid or high-boiling liquid	Based on similar 4-substituted pyrrolidinones.
Melting Point	60-80 °C	Estimated based on trends for alkyl-substituted pyrrolidinones.
Boiling Point	> 250 °C at 760 mmHg	Extrapolated from related compounds.
Solubility	Soluble in polar organic solvents (e.g., methanol, ethanol, DMSO, DMF). Limited solubility in water.	The lactam functionality imparts polarity, while the alkyl framework contributes to lipophilicity.
pKa	~17-18 (amide N-H)	Typical pKa for a lactam proton.
LogP	1.2	[4]

Synthesis of 4-Cyclobutylpyrrolidin-2-one

While a specific documented synthesis for **4-Cyclobutylpyrrolidin-2-one** is not readily available in the literature, several established methods for the preparation of 4-substituted pyrrolidin-2-ones can be logically extended to this target molecule.^[2] Two robust and plausible synthetic routes are detailed below.

Route 1: Michael Addition and Reductive Cyclization

This approach leverages the Michael addition of a nitroalkane to an α,β -unsaturated ester, followed by reduction of the nitro group and subsequent lactamization.



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Figure 1: Proposed synthesis of **4-Cyclobutylpyrrolidin-2-one** via Michael addition.

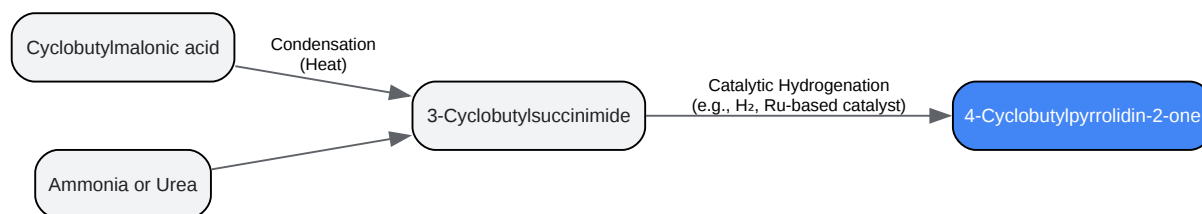
Experimental Protocol (Route 1):

- Step 1: Synthesis of 1-Cyclobutyl-2-nitroethene. Cyclobutylacetaldehyde is reacted with nitromethane in the presence of a base such as sodium hydroxide (Henry reaction) to yield 1-cyclobutyl-2-nitroethene.
- Step 2: Michael Addition. The resulting nitroalkene undergoes a Michael addition with a malonic ester, such as diethyl malonate, in the presence of a base like sodium ethoxide. This forms the corresponding Michael adduct.
- Step 3: Decarboxylation. The adduct is then subjected to Krapcho decarboxylation using conditions such as sodium chloride in a mixture of DMSO and water with heating to remove one of the ester groups.
- Step 4: Reduction and Lactamization. The nitro group is reduced to an amine using catalytic hydrogenation (e.g., H₂ over Palladium on carbon) or a reducing agent like iron in acetic acid. The resulting γ-amino ester will then undergo spontaneous or induced cyclization to form the target lactam, **4-Cyclobutylpyrrolidin-2-one**.

Causality Behind Experimental Choices: The Michael addition is a reliable method for forming carbon-carbon bonds and is widely used in the synthesis of γ-lactams.^[1] The choice of reducing agent for the nitro group can influence the overall yield and purity; catalytic hydrogenation is often preferred for its clean reaction profile.

Route 2: Catalytic Hydrogenation of 3-Cyclobutylsuccinimide

This alternative strategy involves the preparation of a substituted succinimide followed by its selective reduction.



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Figure 2: Proposed synthesis of **4-Cyclobutylpyrrolidin-2-one** via hydrogenation of a succinimide.

Experimental Protocol (Route 2):

- Step 1: Synthesis of 3-Cyclobutylsuccinimide. Cyclobutylmalonic acid is condensed with ammonia or urea at elevated temperatures to form 3-cyclobutylsuccinimide.
- Step 2: Selective Hydrogenation. The resulting succinimide is then subjected to catalytic hydrogenation. This step requires careful selection of the catalyst to achieve selective reduction of one carbonyl group to a methylene group. Ruthenium-based catalysts have shown efficacy in similar transformations.

Causality Behind Experimental Choices: The synthesis of succinimides from malonic acids is a well-established process. The subsequent selective hydrogenation of a cyclic imide is a more challenging step, but advancements in catalysis have made this a viable approach. This route may offer advantages in terms of atom economy and fewer reaction steps compared to Route 1.

Spectroscopic Characterization

The structural elucidation of a novel compound relies heavily on spectroscopic analysis. Based on the known spectral properties of pyrrolidinone derivatives, the following characteristics are predicted for **4-Cyclobutylpyrrolidin-2-one**.^{[8][9]}

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~ 6.0-7.0	br s	1H	NH
~ 3.4-3.6	m	1H	CH-N (pyrrolidinone ring)
~ 2.9-3.1	m	1H	CH-N (pyrrolidinone ring)
~ 2.4-2.6	m	1H	CH-C=O (pyrrolidinone ring)
~ 2.2-2.4	m	1H	CH-C ₄ (pyrrolidinone ring)
~ 1.8-2.1	m	7H	Cyclobutyl protons
~ 1.6-1.8	m	1H	CH-C=O (pyrrolidinone ring)

Predicted ¹³C NMR (100 MHz, CDCl₃):

Chemical Shift (δ , ppm)	Assignment
~ 175-178	C=O (lactam)
~ 45-48	CH ₂ -N
~ 40-43	CH-C ₄
~ 35-38	CH (cyclobutyl methine)
~ 30-33	CH ₂ -C=O
~ 25-28	CH ₂ (cyclobutyl)
~ 18-21	CH ₂ (cyclobutyl)

Mass Spectrometry (MS)

- Expected Molecular Ion (M⁺): m/z = 139.10
- Key Fragmentation Patterns:
 - Loss of the cyclobutyl group ([M-55]⁺) leading to a fragment at m/z = 84.
 - Cleavage of the pyrrolidinone ring, with characteristic fragments corresponding to the loss of CO and other small molecules.

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 3200-3400	Strong, broad	N-H stretch
~ 2850-2960	Strong	C-H stretch (aliphatic)
~ 1670-1700	Strong, sharp	C=O stretch (lactam)
~ 1400-1500	Medium	C-H bend

Potential Applications in Drug Discovery

The pyrrolidinone scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][10][11] The racetam family of nootropic drugs, such as piracetam and aniracetam, feature a pyrrolidinone core and are known to modulate neurotransmitter systems.[10]

Central Nervous System (CNS) Disorders

Given the prevalence of the pyrrolidinone motif in CNS-active drugs, **4-Cyclobutylpyrrolidin-2-one** is a promising candidate for investigation in this area.[12] The cyclobutyl group, being a bioisostere of larger or more flexible alkyl groups, can confer improved metabolic stability and cell permeability.[3][13][14] Potential therapeutic targets could include:

- **Neurodegenerative Diseases:** Compounds that enhance cognitive function or offer neuroprotection are of high interest for conditions like Alzheimer's and Parkinson's disease.
- **Epilepsy:** The pyrrolidinone structure is found in several anticonvulsant drugs, suggesting that **4-cyclobutylpyrrolidin-2-one** could be explored for its anti-seizure activity.[2]
- **Psychiatric Disorders:** Modulation of neurotransmitter pathways by pyrrolidinone derivatives could be beneficial in treating depression, anxiety, and other mood disorders.

Other Therapeutic Areas

The versatility of the pyrrolidinone scaffold extends beyond CNS applications. Derivatives have been investigated as anti-inflammatory, antimicrobial, and anticancer agents.[1][11] The unique steric and electronic properties of the cyclobutyl group could be leveraged to design novel inhibitors of enzymes or receptor antagonists in these and other disease areas.

Conclusion

4-Cyclobutylpyrrolidin-2-one represents a molecule of significant interest for medicinal chemists and drug discovery professionals. While specific experimental data for this compound is limited, its structural features—a pharmacologically privileged pyrrolidinone core and a metabolically robust cyclobutyl substituent—suggest a high potential for biological activity. The synthetic routes and predicted analytical data presented in this guide provide a solid foundation for its synthesis, characterization, and subsequent investigation as a novel therapeutic agent.

Further research into the pharmacological profile of **4-Cyclobutylpyrrolidin-2-one** is warranted to fully elucidate its potential in addressing unmet medical needs.

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